

Review of Hsd17B13 inhibitors in preclinical studies

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An In-depth Technical Guide to Preclinical Studies of HSD17B13 Inhibitors

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][2] This liver-specific, lipid droplet-associated enzyme is involved in the metabolism of steroids, lipids, and retinol.[3][4] The primary validation for HSD17B13 as a drug target comes from human genetics; genome-wide association studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progressing from simple steatosis to more severe forms of liver disease, including MASH, fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4][5][6]

This protective genetic evidence has catalyzed the development of therapeutic agents aimed at inhibiting HSD17B13 activity. Preclinical research is currently focused on two main strategies: small molecule inhibitors and RNA interference (RNAi) therapeutics.[7] This guide provides a detailed review of the preclinical data, experimental protocols, and associated signaling pathways for these emerging inhibitors.

Mechanism of Action and Therapeutic Rationale

HSD17B13 is an NAD+-dependent oxidoreductase predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[8][9] Its expression is significantly upregulated in



the livers of patients with non-alcoholic fatty liver disease (NAFLD).[10][11][12] Preclinical studies have shown that overexpression of HSD17B13 promotes the accumulation of lipid droplets and induces a fatty liver phenotype in mice, partly through the SREBP-1c/FAS pathway.[1][9] Conversely, inhibiting HSD17B13 is expected to mimic the protective effects of the naturally occurring loss-of-function variants, thereby mitigating lipotoxicity, inflammation, and fibrosis.[5][13]

Preclinical Data on HSD17B13 Inhibitors

The preclinical development landscape is populated by both small molecule inhibitors designed to block the enzyme's active site and RNAi therapies that reduce its expression.

Small Molecule Inhibitors

Several pharmaceutical companies are advancing small molecule inhibitors through preclinical and early clinical stages. These compounds aim to directly inhibit the enzymatic activity of the HSD17B13 protein.



Compound	Туре	Potency (IC50 / Ki)	Selectivity	Preclinical Efficacy Highlights	Source
INI-822	Small Molecule	Low nM potency	>100-fold selectivity over other HSD17B family members	Decreased fibrotic proteins (αSMA by up to 45%, Collagen Type 1 by 42%) in a human liveron-a-chip model.[14]	Inipharm[5] [15]
BI-3231	Small Molecule	hHSD17B13 IC50: 1 nMmHSD17B 13 IC50: 13 nM	>10,000-fold over HSD17B11	First potent and selective chemical probe reported; demonstrated target engagement in vitro but has a poor pharmacokin etic profile (high clearance).[2] [7][10]	Boehringer Ingelheim
Compound 32	Small Molecule	IC50: 2.5 nM	High selectivity (details not specified)	Showed robust anti- MASH effects in multiple mouse models, superior to	Guangdong Pharmaceutic al University



				BI-3231. Regulated hepatic lipids via the SREBP- 1c/FAS pathway.[1]	
Enanta Compounds	Small Molecule	Not specified	HSD17B13- specific	Compounds significantly reduced COL1A1 mRNA levels in idiopathic pulmonary fibrosis models.[2]	Enanta Pharmaceutic als[8]

RNA Interference (RNAi) Therapeutics

RNAi therapeutics work by silencing the HSD17B13 gene, thereby reducing the amount of HSD17B13 protein in the liver. These are typically administered via subcutaneous injection.[7]



Compound	Туре	Delivery	Preclinical/Pha se I Efficacy Highlights	Source
ARO-HSD	siRNA	Subcutaneous injection	Reduced hepatic HSD17B13 mRNA by up to 93.4% and protein by up to 82.7%. Led to dose-dependent mean reductions in ALT (up to 42%) and AST (up to 28%).[3]	Arrowhead Pharmaceuticals[7]
ALN-HSD	siRNA (GalNAc- conjugated)	Subcutaneous injection	Shown to suppress HSD17B13 in vivo in rodents and nonhuman primates. Safe and well- tolerated in a Phase I study, reducing HSD17B13 mRNA and liver enzymes.[3][7]	Alnylam & Regeneron
Rapirosiran	siRNA (GalNAc- conjugated)	Subcutaneous injection	Targets liver- expressed HSD17B13 mRNA for the study of NASH.	Not specified



Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing preclinical findings. Below are protocols for key experiments cited in HSD17B13 inhibitor research.

Biochemical Assays for Inhibitor Potency

These assays directly measure an inhibitor's ability to block the enzymatic activity of purified HSD17B13 protein.

- Objective: To determine the IC50 or Ki values of inhibitors against HSD17B13.
- Methodology: A coupled-enzyme luminescence assay is commonly used.[8]
 - Enzyme Source: Recombinant human HSD17B13 is expressed in Sf9 insect cells and purified.[8]
 - Reaction Mixture: Assays are typically performed in a buffer solution (e.g., 40 mM Tris, pH 7.4) containing 0.01% BSA, 0.01% Tween 20, 50-100 nM of the HSD17B13 enzyme, and a substrate (e.g., 10-50 μM estradiol or retinol).[2][8]
 - Inhibitor Addition: Test compounds are added at varying concentrations.
 - Detection: The reaction generates NADH, which is detected using a chemiluminescent assay kit (e.g., NAD-Glo).[8] Alternatively, direct measurement of product formation (e.g., oxidized estradiol) can be performed using RapidFire mass spectrometry.[8]
 - Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from dose-response curves. For tight-binding inhibitors, the inhibition constant (Ki) is determined using the Morrison equation.[17]

Cell-Based Assays for Target Engagement and Anti-Fibrotic Effects

Cell-based assays confirm that inhibitors are active in a more complex biological environment and can produce desired downstream effects.

• Objective: To assess an inhibitor's anti-fibrotic activity and confirm on-target effects.



- Methodology (Liver-on-a-Chip Model):[14][15]
 - Model System: A microphysiological system (e.g., CNBio LC12) is used with co-cultures of primary human hepatocytes, Kupffer cells, and stellate cells.[15]
 - Culture Conditions: Cells are maintained in high-fat media to induce a NASH-like phenotype.
 - Treatment: The cells are treated with the test inhibitor (e.g., INI-822) or a vehicle control for an extended period (e.g., 16 days).[15]
 - Endpoint Analysis: Anti-fibrotic effects are quantified by measuring the expression of fibrosis markers like alpha-smooth muscle actin (αSMA) and collagen type 1 via immunohistochemistry.[14][15]

In Vivo Animal Models for Efficacy and Pharmacokinetics

Animal models are essential for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of HSD17B13 inhibitors.

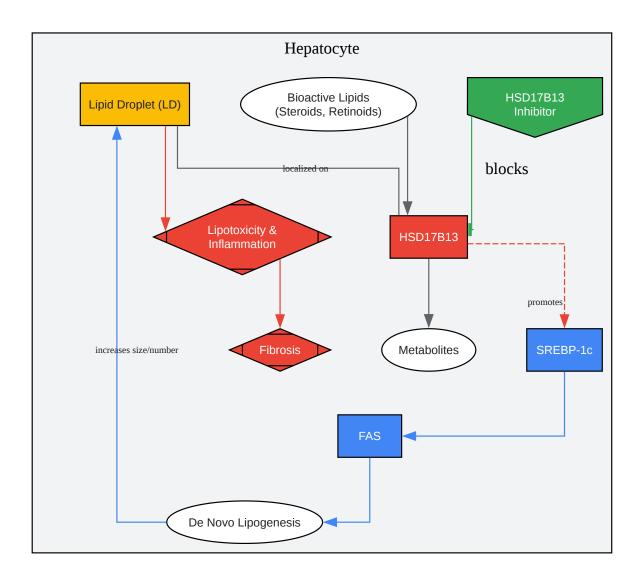
- Objective: To assess the inhibitor's effect on liver health and lipid metabolism in a living organism.
- Methodology (Zucker Obese Rat Model):[14][15]
 - Animal Model: 8- to 10-week-old Zucker obese rats, a model of metabolic syndrome, are used.
 - Dosing: The inhibitor (e.g., INI-822) is administered orally for a defined period (e.g., repeat dosing).
 - Sample Collection: Plasma samples are collected for PK and metabolomic analysis.
 - Endpoint Analysis: Target engagement is confirmed by measuring changes in the levels of HSD17B13 substrates and products. For instance, a significant increase in a substrate like



12-HETE in the plasma indicates successful inhibition of the enzyme's activity.[14] Lipidomic and metabolomic analyses are performed using LC/MS.[15]

Signaling Pathways and Experimental Workflows

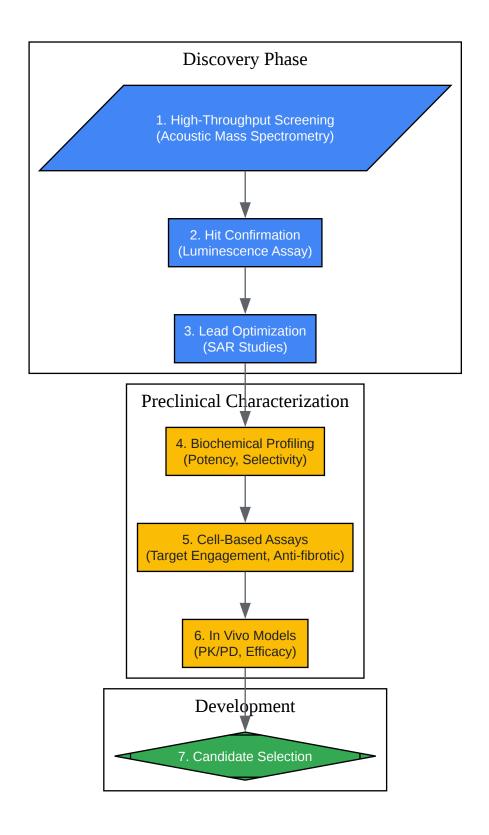
Visualizing the complex biological pathways and experimental processes aids in understanding the role of HSD17B13 and the strategy for inhibitor development.



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Caption: HSD17B13 signaling in liver disease and point of intervention.





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Caption: Workflow for the discovery and preclinical development of HSD17B13 inhibitors.



Conclusion

The strong genetic validation supporting HSD17B13 as a target for chronic liver disease has spurred a robust preclinical pipeline of both small molecule and RNAi-based inhibitors. Preclinical studies have successfully demonstrated that inhibiting HSD17B13, either by blocking its enzymatic function or reducing its expression, can lead to anti-fibrotic effects and positive changes in lipid metabolism.[1][5] Small molecule inhibitors like INI-822 have advanced to Phase 1 clinical trials, marking a significant step towards validating this therapeutic approach in humans.[5][6][7] Continued research will focus on optimizing the druglike properties of these inhibitors, further elucidating the precise biological functions of HSD17B13, and translating the promising preclinical findings into effective therapies for patients with MASH and other severe liver diseases.

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